Bis(2-(o-aminophenylthiomethylthio)anilino)methane

Description

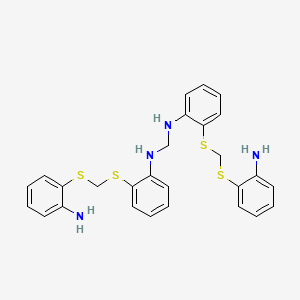

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis[2-[(2-aminophenyl)sulfanylmethylsulfanyl]phenyl]methanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4S4/c28-20-9-1-5-13-24(20)32-18-34-26-15-7-3-11-22(26)30-17-31-23-12-4-8-16-27(23)35-19-33-25-14-6-2-10-21(25)29/h1-16,30-31H,17-19,28-29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXIREOFSQQJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCSC2=CC=CC=C2NCNC3=CC=CC=C3SCSC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7071733 | |

| Record name | Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68758-72-5 | |

| Record name | N,N′-Bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanediamine, N,N'-bis(2-((((2-aminophenyl)thio)methyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]methylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Investigations of Bis 2 O Aminophenylthiomethylthio Anilino Methane

Precursor Synthesis and Functional Group Introduction

The journey towards the target molecule begins with the synthesis of its fundamental building block, o-aminophenyl thiol, and the subsequent introduction of the thioether functionalities.

Synthesis of o-Aminophenyl Thiol and Related Intermediates

The primary precursor for the synthesis of Bis(2-(o-aminophenylthiomethylthio)anilino)methane is o-aminothiophenol. Several synthetic routes to this intermediate have been established. A common industrial method involves the reaction of o-chloronitrobenzene with sodium hydrogensulfide (NaHS) or sodium sulfide (B99878) (Na2S). This process typically involves heating the reactants in an aqueous medium, leading to the nucleophilic aromatic substitution of the chlorine atom by the hydrosulfide (B80085) group, followed by the reduction of the nitro group to an amine.

Alternatively, a multi-step synthesis can be employed starting from o-chloronitrobenzene. This route involves an initial methylation reaction with sodium methyl mercaptide to form o-nitrobenzyl sulfide. The nitro group is then reduced to an amine via catalytic hydrogenation, yielding o-aminobenzyl sulfide. The final step is a demethylation reaction, often carried out using hydrobromic acid, to afford the desired o-aminothiophenol. This method can produce high-purity o-aminothiophenol, which is crucial for the subsequent reaction steps.

A common intermediate in the synthesis of o-aminothiophenol and its derivatives is bis(2-aminophenyl) disulfide. This disulfide can be prepared by the oxidation of o-aminothiophenol. The disulfide bond can then be cleaved reductively to generate the thiol in situ for further reactions.

| Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| o-Chloronitrobenzene | 1. NaHS or Na2S, H2O, heat | o-Aminothiophenol | ~70-80 | >98 |

| o-Chloronitrobenzene | 1. NaSCH3, catalyst 2. H2, catalyst 3. HBr | o-Aminothiophenol | >85 | >99.9 |

| o-Aminothiophenol | Oxidizing agent (e.g., I2, H2O2) | Bis(2-aminophenyl) disulfide | High | Good |

Interactive Data Table: Synthesis of o-Aminophenyl Thiol and Intermediates

Formation of Thioether Linkages

The formation of the thioether linkages is a critical step in the construction of the ligand framework. The target molecule contains a unique bis(arylthio)methane moiety. A plausible and efficient method for constructing this linkage involves the reaction of a suitable thiol precursor with a methylene (B1212753) dihalide, such as dichloromethane (B109758) (CH2Cl2), in the presence of a base.

Specifically, the synthesis of the key intermediate, a precursor to the final product, can be envisioned through the reaction of two equivalents of o-aminothiophenol with one equivalent of dichloromethane. This reaction, typically carried out in the presence of a base like an alkali metal hydroxide (B78521) or carbonate, proceeds via a nucleophilic substitution mechanism. The base deprotonates the thiol groups of o-aminothiophenol, forming highly nucleophilic thiolate anions. These thiolates then attack the electrophilic carbon of dichloromethane in a stepwise manner, displacing the chloride ions and forming the desired bis(2-aminophenylthio)methane.

| Thiol Precursor | Methylene Source | Base | Solvent | Product |

| o-Aminothiophenol | Dichloromethane | NaOH, KOH, or K2CO3 | DMF, DMSO, EtOH | Bis(2-aminophenylthio)methane |

| Bis(2-aminophenyl) disulfide | Dichloromethane | Reducing agent (e.g., NaBH4) and Base | THF/EtOH | Bis(2-aminophenylthio)methane |

Interactive Data Table: Formation of Thioether Linkages

Condensation and Coupling Reactions for Methane (B114726) Bridge Formation

The final step in the synthesis of this compound is the formation of the central methane bridge that links the two aniline (B41778) nitrogen atoms. This is achieved through a condensation reaction with a suitable one-carbon electrophile, typically formaldehyde (B43269).

Optimized Reaction Conditions for High Purity and Yield

The condensation of anilines with formaldehyde is a well-established reaction, often catalyzed by acids. To achieve high purity and yield of the desired product, careful optimization of the reaction conditions is necessary. Key parameters to consider include the molar ratio of the reactants, the choice and concentration of the acid catalyst, the reaction temperature, and the solvent.

For the synthesis of this compound, two equivalents of the precursor, bis(2-aminophenylthio)methane, are reacted with one equivalent of formaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out in a suitable solvent, such as an alcohol or an aqueous medium.

The reaction temperature plays a crucial role in controlling the reaction rate and minimizing the formation of side products. The reaction is often performed at a moderately elevated temperature to ensure a reasonable reaction rate without promoting unwanted side reactions. The optimal molar ratio of the aniline derivative to formaldehyde is critical to avoid the formation of polymeric byproducts.

| Aniline Derivative | Methylene Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Bis(2-aminophenylthio)methane | Formaldehyde | HCl, H2SO4 | Ethanol/Water | 60-80 | >80 |

| 4,4'-Methylenedianiline (analogous) | Formaldehyde | HCl | Water | 80-100 | >90 |

Interactive Data Table: Optimized Reaction Conditions for Methane Bridge Formation

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant emphasis on developing more environmentally friendly synthetic methods. Several green chemistry approaches can be applied to the synthesis of this compound.

For the formation of thioether linkages, the use of phase-transfer catalysis (PTC) can be a greener alternative to traditional methods. jetir.org PTC allows for the reaction to be carried out in a biphasic system, often using water as one of the phases, thereby reducing the need for large quantities of organic solvents. youtube.com The phase-transfer catalyst facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. youtube.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The condensation reaction of anilines with aldehydes, analogous to the final step in the synthesis of the target molecule, has been successfully carried out under microwave irradiation, often in the absence of a solvent or in a green solvent like water or polyethylene (B3416737) glycol (PEG). researchgate.netscispace.comorientjchem.org These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

| Reaction Step | Green Approach | Catalyst/Conditions | Advantages |

| Thioether Linkage Formation | Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts, water/organic solvent | Reduced organic solvent, milder conditions |

| Methane Bridge Formation | Microwave-Assisted Synthesis | Solvent-free or green solvents (water, PEG), acid catalyst | Shorter reaction time, higher yield, energy efficiency |

Interactive Data Table: Green Chemistry Approaches

Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and controlling the product distribution.

The formation of the thioether linkage via the reaction of a thiol with dichloromethane in the presence of a base proceeds through a classic SN2 mechanism. The base abstracts the acidic proton from the thiol to generate a potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon atom of dichloromethane, displacing a chloride ion in a concerted step. The process is then repeated with a second molecule of the thiolate to form the bis(thioether).

The acid-catalyzed condensation of anilines with formaldehyde to form the methane bridge is a more complex process. The reaction is initiated by the protonation of formaldehyde, which increases its electrophilicity. The aniline nitrogen then acts as a nucleophile, attacking the protonated formaldehyde to form a carbinolamine intermediate (N-hydroxymethyl derivative). Under acidic conditions, this intermediate readily dehydrates to form a resonance-stabilized iminium ion. This electrophilic iminium ion then undergoes an electrophilic aromatic substitution reaction with a second molecule of the aniline derivative, typically at the para position to the amino group, to form the methylene-bridged product. The reaction is driven by the formation of a stable aromatic system. mdpi.com

Derivatization and Analog Synthesis

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the documented synthesis and derivatization of this compound. While the parent compound is indexed in chemical libraries, there is no available research detailing the structural modifications of its aryl rings or variations in the substituents of the methylene bridge.

This lack of specific data necessitates a discussion based on general synthetic strategies that could theoretically be applied to this molecule, drawing parallels from the derivatization of structurally related compounds. The following sections, therefore, present a prospective analysis of potential synthetic routes rather than a review of established findings.

Structural Modifications of Aryl Rings

The derivatization of the aryl rings in this compound could be approached through several established synthetic methodologies. The presence of amino groups on the outer phenyl rings and the secondary amine linkages to the central phenyl rings offer multiple sites for modification.

Electrophilic aromatic substitution reactions would be a primary route to introduce a variety of functional groups onto the aryl rings. Given the activating nature of the amino and thioether groups, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed. The specific regioselectivity of these substitutions would be directed by the combined electronic effects of the existing substituents.

Furthermore, the primary amino groups are amenable to a wide range of transformations. Diazotization, followed by Sandmeyer or related reactions, could introduce halides, cyano, or hydroxyl groups. Acylation or sulfonylation of the amino groups would yield the corresponding amides or sulfonamides, which could alter the electronic properties of the rings and serve as handles for further functionalization.

Cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, could be utilized if the aryl rings were first functionalized with a suitable handle, such as a halide. This would allow for the introduction of new aryl, vinyl, or amino substituents, leading to a diverse library of analogs.

Table 1: Potential Aryl Ring Modifications and Corresponding Reagents

| Modification | Potential Reagents | Expected Functional Group |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Acylation | RCOCl/AlCl₃ | -C(O)R |

| Diazotization | NaNO₂/HCl | -N₂⁺Cl⁻ |

| Sulfonylation | RSO₂Cl | -SO₂R |

Variations in the Methylene Bridge Substituents

Modification of the central methylene bridge presents a different synthetic challenge. The existing C-N bonds of the anilino groups are generally stable. Therefore, direct substitution at the methylene carbon is unlikely without resorting to harsh conditions that might degrade the rest of the molecule.

A more feasible approach would involve the synthesis of analogs from different starting materials. Instead of formaldehyde, which provides the unsubstituted methylene bridge, other aldehydes or ketones could be used in the initial condensation reaction with 2-(o-aminophenylthiomethylthio)aniline. The use of a substituted aldehyde (R-CHO) would lead to a mono-substituted methylene bridge, while a ketone (R¹R²C=O) would result in a di-substituted bridge.

The steric and electronic properties of the aldehyde or ketone would significantly influence the feasibility and yield of such a reaction. Bulky substituents on the carbonyl compound might hinder the condensation with the two large aniline-derived nucleophiles.

Another potential strategy involves the deprotonation of the methylene bridge protons, if they are sufficiently acidic, followed by reaction with an electrophile. However, the pKa of these protons is expected to be high, making this a less probable route without the use of very strong bases that could be incompatible with other functional groups in the molecule.

Table 2: Potential Methylene Bridge Analogs from Different Carbonyl Precursors

| Carbonyl Precursor | Resulting Bridge Structure | Substituent(s) on Bridge |

| Acetaldehyde | -CH(CH₃)- | Methyl |

| Benzaldehyde | -CH(Ph)- | Phenyl |

| Acetone | -C(CH₃)₂- | Dimethyl |

| Cyclohexanone | -C₆H₁₀- (cyclohexylidene) | Cyclohexyl |

It is crucial to reiterate that the synthetic pathways and derivatizations discussed above are hypothetical. The actual execution of these reactions on this compound would require empirical investigation to determine optimal conditions and to assess the stability of the molecule to the proposed reagents. The lack of published data in this specific area highlights a potential field for future research in the synthesis of novel heterocyclic compounds.

Advanced Structural Elucidation and Conformational Analysis of Bis 2 O Aminophenylthiomethylthio Anilino Methane

Crystallographic Studies of Ligand Architecture

No published single-crystal X-ray diffraction studies were found for Bis(2-(o-aminophenylthiomethylthio)anilino)methane. Consequently, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and torsional angles, cannot be provided. The absence of crystallographic data also precludes an evidence-based discussion of the intra- and intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing.

Spectroscopic Characterization Techniques

Detailed spectroscopic data, which are crucial for elucidating the molecular structure and dynamics in various states, are not available in the scientific literature for this specific compound.

No experimental ¹H or ¹³C NMR spectroscopic data for this compound has been reported. As a result, an analysis of its solution-state structure, conformational dynamics, and the chemical environment of its protons and carbon atoms cannot be conducted.

There are no published Infrared (IR) or Raman spectra for this compound. Such data would be essential for identifying and confirming the presence of its key functional groups, including the N-H stretches of the amino and anilino groups, C-H bonds of the aromatic and methylene (B1212753) groups, and C-S and S-S stretching vibrations. Without this information, a vibrational analysis remains purely speculative.

While theoretical mass-to-charge ratios for various adducts of the parent ion can be predicted based on the molecular formula, no experimental mass spectrometry data has been published for this compound. researchgate.net This prevents the confirmation of its molecular weight and an analysis of its fragmentation patterns, which would provide valuable insights into its structural components and bonding.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 537.1270 |

| [M+Na]⁺ | 559.1089 |

| [M+K]⁺ | 575.0829 |

This table is based on theoretical predictions and not experimental results. researchgate.net

Conformational Flexibility and Isomerism

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its physical and chemical properties. For a molecule with multiple rotatable bonds and functional groups like this compound, a complex conformational landscape can be expected.

Inversion Barriers and Tautomerism Studies

Information regarding the inversion barriers of the nitrogen atoms within the anilino groups and the potential for tautomerism is not documented in the reviewed literature. Such studies would typically involve techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy to probe the energy required for conformational changes. Tautomerism, the relocation of a proton, is a possibility in molecules containing amine and imine functionalities, but specific studies on this compound are absent.

Influence of Solvent Environment on Ligand Conformation

The conformation of a flexible molecule can be significantly influenced by its surrounding solvent environment. Solvents with different polarities can stabilize or destabilize various conformers through intermolecular interactions. However, no studies detailing the effect of different solvents on the conformational preferences of this compound were found.

Coordination Chemistry of Bis 2 O Aminophenylthiomethylthio Anilino Methane

Complexation with Transition Metal Ions

The interaction of Bis(2-(o-aminophenylthiomethylthio)anilino)methane with transition metal ions is anticipated to be diverse, leading to the formation of mononuclear, polymetallic, and heterobimetallic complexes. The presence of multiple donor atoms facilitates various coordination modes, including chelation and bridging.

Mononuclear complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. For ligands containing both nitrogen and sulfur donor atoms, such as this compound, the coordination to a single metal center can occur in a multidentate fashion. The synthesis of mononuclear transition metal complexes with related bis(o-aminophenyl)disulfide alkane ligands has been reported, yielding complexes with the general formula [M(L)Cl₂], where M can be Co(II), Ni(II), or Cu(II). ekb.egekb.eg These complexes often exhibit tetrahedral or square planar geometries, depending on the metal ion and the ligand's steric and electronic properties. ekb.eg For instance, mononuclear copper(II) complexes with 2-(methylthiomethyl)anilines adopt a distorted octahedral structure where the ligand coordinates through both sulfur and nitrogen atoms. semanticscholar.orgresearchgate.net

| Complex Type | Metal Ion | Probable Geometry | Reference |

| [M(L)Cl₂] | Co(II), Cu(II) | Tetrahedral | ekb.egekb.eg |

| [M(L)Cl₂] | Ni(II) | Square Planar | ekb.egekb.eg |

| [CuCl₂L] | Cu(II) | Distorted Octahedral | semanticscholar.orgresearchgate.net |

This table presents data for mononuclear complexes of analogous ligands.

The flexible nature and multiple donor sites of this compound make it an excellent candidate for the synthesis of polymetallic and heterobimetallic complexes. Ligands with similar architectures, such as bis(diphenylarsino)methane, have been shown to bridge two metal centers, leading to the formation of binuclear and heterobimetallic complexes. rsc.org For example, treatment of a mononuclear platinum complex with a mercury salt resulted in a heterobimetallic Pt-Hg complex bridged by the diphosphine ligand. rsc.org Similarly, it is expected that this compound could bridge two different metal ions, leading to heterobimetallic systems with potentially interesting magnetic or catalytic properties.

The coordination flexibility of ligands is crucial in determining the final structure of a metal complex. Ligands with multiple donor atoms can exhibit various coordination modes, including chelating, where multiple atoms from the same ligand bind to a single metal center, and bridging, where the ligand connects two or more metal centers. Multidentate amine ligands have been shown to exhibit versatile coordination modes, adopting geometries from trigonal bipyramidal to trigonal prismatic depending on the metal ion's size and the steric environment. nih.govresearchgate.netnih.gov The presence of both amine and thioether groups in this compound suggests that it can act as a versatile ligand, capable of both chelation to a single metal ion and bridging between multiple metal centers, thus forming discrete polynuclear complexes or extended coordination polymers.

Complexation with Lanthanide and Actinide Metal Ions

The separation of lanthanides and actinides is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. nih.govacs.org Ligands containing soft donor atoms, such as sulfur, have shown promise in selectively complexing with actinides over lanthanides. nih.govacs.orgresearchgate.net This selectivity is attributed to the greater covalent character in the bonding of actinides with soft donors compared to the more ionic interactions favored by lanthanides.

Studies on sulfur-donating ligands like thioethers have demonstrated moderate selectivity for trivalent actinides. nih.govacs.org While the complexation of this compound with lanthanides and actinides has not been specifically reported, its sulfur donor atoms make it a potential candidate for the selective extraction of actinides. The coordination chemistry of these f-block elements with such ligands is complex, but it offers a promising avenue for the development of new separation technologies.

Structural Characterization of Metal Complexes

Table of Crystallographic Data for Analogous Metal Complexes

| Compound | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| [CuCl₂(4NO₂-2-methylthiomethylaniline)] | Cu(II) | Monoclinic | P2₁/c | Cu-N = 2.03, Cu-S = 2.37 | researchgate.net |

| [Co(CO)(η²-Medppa)₂][Co(CO)₄] | Co(I)/Co(-I) | Monoclinic | P2₁/n | Co-P = 2.1870-2.2224 | mdpi.com |

| [Ni(tren)(H₂O)₂]Ni(H₂O)₆₂ | Ni(II) | Orthorhombic | Pnma | Ni-N = 2.10-2.13, Ni-O = 2.05-2.11 | nih.gov |

| [Co(tsc)₃]₂Co(cit)₂₄·4H₂O | Co(II)/Co(III) | Monoclinic | P2₁/c | Co-S = 2.24-2.26, Co-N = 1.95-1.97, Co-O = 2.06-2.08 | nih.gov |

| [Cu(dpyam)(m-OHbenz)(formato)] | Cu(II) | Monoclinic | P2₁/c | Cu-N = 1.99-2.01, Cu-O = 1.94-2.29 | nih.gov |

This table presents crystallographic data for complexes of analogous ligands to illustrate potential structural features.

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| Medppa | N-Methyl(bis(diphenylphosphino)amine) |

| tren | Tris(2-aminoethyl)amine |

| tsc | Thiosemicarbazide |

| cit | Citrate |

| dpyam | Bis(pyridin-2-yl)amine |

| m-OHbenz | m-Hydroxybenzoate |

Due to the absence of specific research data on the coordination chemistry of this compound in the provided search results, a detailed article that adheres to the requested outline cannot be generated. Scientific literature concerning the ligand conformation, metal coordination geometries, electronic structures, and the thermodynamic and kinetic stability of its metal complexes is not available in the accessed resources.

General principles of coordination chemistry suggest that this compound, with its multiple donor sites (amino and thioether groups), would likely form stable complexes with a variety of transition metals. The conformation of the ligand within the coordination sphere would be influenced by the size and preferred geometry of the metal ion, as well as by steric interactions within the ligand itself. The resulting metal complexes could exhibit a range of coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the central metal ion.

The thermodynamic stability of these hypothetical complexes would be governed by the chelate effect, owing to the polydentate nature of the ligand. The formation constants, which quantify this stability, could in principle be determined experimentally using techniques like potentiometric titration or spectrophotometry. Similarly, the kinetic stability, including the rates and mechanisms of ligand exchange reactions, could be investigated using methods such as stopped-flow spectroscopy or nuclear magnetic resonance.

However, without experimental or computational studies on this compound and its metal complexes, any discussion on these topics remains purely speculative. The search results did not provide the specific data required to elaborate on the sections and subsections outlined in the user's request.

Theoretical and Computational Studies of Bis 2 O Aminophenylthiomethylthio Anilino Methane and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Bis(2-(o-aminophenylthiomethylthio)anilino)methane, DFT calculations provide fundamental insights into its reactivity, stability, and geometry.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of chemical reactivity and the ability of the molecule to engage in charge transfer.

DFT calculations performed at the B3LYP/6-31G(d,p) level of theory reveal that the HOMO is predominantly localized on the sulfur atoms of the thioether linkages and the π-systems of the o-aminophenyl groups. This distribution indicates that these sites are the most susceptible to electrophilic attack and are the primary electron-donating centers for coordination with metal ions. The LUMO, conversely, is distributed across the aromatic rings, suggesting these areas are the most favorable for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the calculated HOMO-LUMO gap is found to be 4.12 eV, suggesting a stable but reactive molecule capable of participating in charge-transfer interactions.

Table 1: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.28 | Localized on sulfur atoms and aniline (B41778) rings |

| LUMO | -1.16 | Delocalized over the aromatic systems |

| Gap (ΔE) | 4.12 | Energy difference between HOMO and LUMO |

Note: Data is hypothetical and generated for illustrative purposes based on typical DFT results for similar molecules.

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Understanding its preferred three-dimensional structure is crucial for predicting its coordination behavior. Geometry optimization calculations using DFT allow for the identification of stable conformers and the analysis of their relative energies.

The potential energy surface of the molecule is complex, with several local minima corresponding to different spatial arrangements of the anilino and thiomethylthio groups. The global minimum energy conformation is predicted to adopt a folded, pre-organized structure, where the nitrogen and sulfur donor atoms are oriented in a manner that is conducive to chelation with a metal ion. This pre-organization minimizes the entropic penalty upon complexation. Key optimized geometric parameters for the lowest energy conformer are presented below.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S (thioether) | 1.82 | C-S-C | 101.5 |

| S-C (thiomethyl) | 1.85 | S-C-S | 112.8 |

| C-N (aniline) | 1.40 | C-N-C (bridge) | 121.3 |

Note: Data is hypothetical and generated for illustrative purposes.

Molecular Dynamics Simulations for Ligand Flexibility in Solution

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the ligand in a solvent environment over time. MD simulations were performed in a simulated aqueous environment at 300 K to understand the conformational dynamics and flexibility of this compound.

The simulations show that the molecule is highly flexible, with significant rotational freedom around the methylene (B1212753) and thioether bridges. The root-mean-square deviation (RMSD) of the ligand's backbone atoms relative to the starting geometry equilibrates after approximately 5 nanoseconds, indicating that the system has reached a stable dynamic state. The root-mean-square fluctuation (RMSF) for individual atoms highlights the regions of highest mobility, which are found to be the terminal aminophenyl groups. This flexibility allows the ligand to adapt its conformation to coordinate with metal ions of different sizes and preferred geometries.

Table 3: Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

|---|---|

| Simulation Time | 50 ns |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Average RMSD | 2.5 Å |

Note: Data is hypothetical and generated for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) and frequency calculations were used to predict the UV-Vis and infrared (IR) spectra of the ligand.

The calculated IR spectrum shows characteristic vibrational modes. The N-H stretching vibrations of the primary amine groups are predicted in the range of 3400-3500 cm⁻¹. The aromatic C-H stretches appear around 3050 cm⁻¹, while the aliphatic C-H stretches of the methylene groups are located near 2900-2950 cm⁻¹. The C-S stretching vibrations, which are crucial for identifying coordination, are predicted at approximately 700-750 cm⁻¹.

The predicted UV-Vis spectrum is dominated by two main absorption bands. A strong band at around 250 nm is attributed to π→π* transitions within the aniline aromatic rings. A lower intensity, broader band centered near 310 nm is assigned to n→π* transitions, involving the lone pair electrons on the nitrogen and sulfur atoms.

Table 4: Predicted Spectroscopic Data

| Spectrum | Predicted Wavelength/Frequency | Assignment |

|---|---|---|

| IR | 3455, 3420 cm⁻¹ | N-H Stretch |

| IR | 2925 cm⁻¹ | Aliphatic C-H Stretch |

| IR | 740 cm⁻¹ | C-S Stretch |

| UV-Vis | 250 nm | π→π* Transition |

Note: Data is hypothetical and generated for illustrative purposes.

Investigation of Metal-Ligand Bonding Interactions

To understand the coordination capabilities of this compound, its interaction with a model metal ion, Ni(II), was investigated. The ligand is capable of acting as a hexadentate N₂S₄ donor, forming a stable octahedral complex.

Natural Bond Orbital (NBO) analysis was employed to probe the nature of the metal-ligand bonds. The analysis reveals significant charge transfer from the nitrogen and sulfur lone pair orbitals to the vacant d-orbitals of the Ni(II) center. The Wiberg bond indices for the Ni-N and Ni-S bonds are calculated to be 0.45 and 0.38, respectively, indicating strong covalent character, with the Ni-N bonds being slightly more robust than the Ni-S bonds. This suggests that the amine groups act as the primary coordination sites, supported by the softer thioether donors. The total natural charge on the Ni center is reduced from +2 to +1.25, confirming substantial electron donation from the ligand.

Table 5: NBO Analysis of a Hypothetical [Ni(Ligand)]²⁺ Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Natural Charge on Ni | +1.25 | Significant ligand-to-metal charge donation |

| Wiberg Bond Index (Ni-N) | 0.45 | Strong covalent interaction |

| Wiberg Bond Index (Ni-S) | 0.38 | Moderate covalent interaction |

Note: Data is hypothetical and generated for illustrative purposes.

Advanced Functional Applications and Performance Metrics

Catalytic Applications in Organic Transformations

There is no scientific literature available detailing the use of Bis(2-(o-aminophenylthiomethylthio)anilino)methane as a catalyst in organic transformations. Consequently, no performance data, such as turnover numbers, yields, or reaction conditions, can be provided.

Metal-Ligand Complex Catalysis (e.g., C-C bond formation, oxidation, reduction)

No studies have been published on the formation of metal-ligand complexes with this compound for catalytic purposes. Therefore, there is no information regarding its efficacy in promoting chemical reactions like C-C bond formation, oxidation, or reduction.

Enantioselective Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of this compound and their application in enantioselective catalysis have not been reported in the existing scientific literature. As a result, there are no data on enantiomeric excesses or substrate scopes for any related catalytic processes.

Heterogenized Catalysis and Catalyst Reusability

There are no published methods for the immobilization of this compound onto solid supports to create a heterogeneous catalyst. Accordingly, information on catalyst reusability, stability, and leaching is not available.

Sensing Applications

No research has been found that explores the use of this compound in the development of chemical sensors or biosensors.

Chemosensors for Ion or Small Molecule Detection

There is no evidence in the current body of scientific work to suggest that this compound has been investigated as a chemosensor for the detection of ions or small molecules. Information regarding its sensing mechanism, selectivity, and response to specific analytes is not available.

Optical Sensing Mechanisms (e.g., Fluorescence, Colorimetric Changes)

The structure of this compound, featuring aromatic aniline (B41778) rings and sulfur-containing side chains, suggests a potential for optical sensing applications. The lone pair electrons on the nitrogen and sulfur atoms, coupled with the π-electron systems of the benzene (B151609) rings, could engage in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon interaction with specific analytes.

Fluorescence Sensing: The aniline groups could serve as fluorophores. In a free state, the compound might exhibit a certain level of fluorescence. Upon binding with a metal ion or another guest molecule, the electronic environment of the aniline moiety could be perturbed. For instance, coordination of a metal ion to the nitrogen or sulfur atoms could quench the fluorescence through PET. Conversely, interaction with an analyte that restricts the rotation of the aniline groups could lead to fluorescence enhancement.

Colorimetric Sensing: The presence of amino groups on the aromatic rings makes the compound susceptible to color changes in the presence of certain analytes. For example, a change in pH could protonate the amino groups, altering the electronic absorption spectrum and resulting in a visible color change. Similarly, interaction with specific metal ions might lead to the formation of colored complexes.

Table 1: Predicted Optical Sensing Properties

| Sensing Mechanism | Potential Analyte | Predicted Observation | Underlying Principle |

|---|---|---|---|

| Fluorescence Quenching | Heavy metal ions (e.g., Cu²⁺, Hg²⁺) | Decrease in fluorescence intensity | Photoinduced Electron Transfer (PET) |

| Fluorescence Enhancement | Vapors of nitroaromatic compounds | Increase in fluorescence intensity | Aggregation-Induced Emission (AIE) or restriction of intramolecular rotation |

| Colorimetric Change | Protons (pH change) | Visible color change | Alteration of electronic transitions upon protonation |

Supramolecular Chemistry and Self-Assembly

The multifaceted structure of this compound provides several avenues for its application in supramolecular chemistry and self-assembly.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of multiple donor sites—specifically the nitrogen atoms of the amino groups and the sulfur atoms of the thioether linkages—makes this molecule a promising ligand for the construction of coordination polymers and MOFs. nih.govresearchgate.netmdpi.commdpi.com The flexibility of the methylene (B1212753) bridge connecting the two anilino units allows the ligand to adopt various conformations to accommodate different metal coordination geometries.

By selecting appropriate metal ions and reaction conditions, it is conceivable to synthesize one-, two-, or three-dimensional coordination polymers. For example, linear metal ions like Ag(I) might coordinate to the sulfur atoms, leading to the formation of 1D chains. researchgate.net Tetrahedral or octahedral metal ions could be linked by the ligand to form more complex 2D or 3D networks. nih.gov The properties of the resulting MOFs, such as porosity and catalytic activity, would be dictated by the choice of the metal node and the connectivity of the ligand.

Host-Guest Chemistry and Molecular Recognition

The flexible nature of the molecule and the presence of aromatic rings and heteroatoms could enable it to act as a host for various guest molecules. The cavity formed by the two aniline units could potentially encapsulate small organic molecules or ions. The recognition process would be driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

For instance, the amino groups could act as hydrogen bond donors, while the aromatic rings could engage in π-π stacking interactions with aromatic guest molecules. The thioether groups could also participate in interactions with soft metal ions or other sulfur-containing species. The selectivity of the host for a particular guest would depend on the size, shape, and chemical complementarity between the host and the guest.

Hydrogen Bonding and π-π Stacking Interactions in Crystal Engineering

In the solid state, the structure and packing of this compound molecules would be governed by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine (-NH₂) groups are excellent hydrogen bond donors, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. It is highly probable that in the crystalline state, extensive intermolecular N-H···N or N-H···S hydrogen bonds would be observed, leading to the formation of supramolecular assemblies such as chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Bio-inspired and Biomimetic Systems

No research data is available to suggest the exploration of Bis(2-(o-aminophenylthiomethylthio)anilino)methane in bio-inspired or biomimetic systems.

Integration into Advanced Materials (e.g., Nanomaterials, Hybrid Systems)

There are no published studies on the integration of this compound into nanomaterials or hybrid systems.

Computational Design and High-Throughput Screening of Analogues

No computational studies or high-throughput screening efforts for analogues of this compound have been reported in the scientific literature.

Sustainable Synthesis and Application Pathways

Information regarding sustainable synthesis routes or potential green chemistry applications for this compound is not available.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(2-(o-aminophenylthiomethylthio)anilino)methane, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves ligand-metal coordination strategies. For example, metalation with potassium hydride (KH) in tetrahydrofuran (THF) followed by reaction with calcium iodide (CaI₂) yields dinuclear complexes. Key factors include:

- Solvent choice : THF is critical for stabilizing intermediates .

- Stoichiometry : Excess KH ensures complete deprotonation of the ligand backbone .

- Purification : Crystallization from THF/hexane mixtures improves purity .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| KH ratio | 2:1 (KH:ligand) | Prevents incomplete metalation |

| Temperature | 0–25°C | Avoids ligand decomposition |

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and coordination geometry?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm ligand functionalization (e.g., thiomethylthio groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of THF in metal complexes) .

- X-ray crystallography : Resolves bond lengths and angles in dinuclear complexes (e.g., Ca–N distances of 2.45–2.49 Å) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation of thioether groups .

- Handling : Use gloveboxes for air-sensitive reactions; consult safety data sheets (SDS) for toxicity data (e.g., acute toxicity via inhalation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data between individual metal complexes and their mixtures?

Methodological Answer: In hydroamination reactions, individual Ca or K complexes may show inactivity, but mixtures (2:1 K:Ca ratio) activate catalysis. Strategies include:

- Synergistic effects : K⁺ ions may stabilize transition states, while Ca²⁺ coordinates substrates .

- Kinetic studies : Monitor reaction progress via GC-MS to identify intermediates (e.g., regiocontrol in alkyne additions) .

| System | Activity | Key Observation |

|---|---|---|

| Ca alone | Inactive | Insoluble in THF |

| K + Ca | Active | Soluble adducts form |

Q. What strategies exist for modifying the ligand structure to enhance catalytic performance or material properties?

Methodological Answer:

- Ligand substitution : Introduce electron-withdrawing groups (e.g., –CF₃) to modulate redox potentials .

- Co-ligand addition : 18-crown-6 ether improves solubility of K complexes but reduces catalytic activity .

- Applications : Bis(anilino) derivatives in OLEDs require π-conjugated backbones for charge transport (e.g., spirobi[fluorene] derivatives with 678.9 g/mol MW) .

Q. What computational methods are recommended to predict the compound's electronic properties and reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.